![molecular formula C26H21N3O6 B2720392 N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-41-2](/img/no-structure.png)
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O6 and its molecular weight is 471.469. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeling for Imaging
Compounds structurally related to the specified molecule have been used in the development of radioligands for positron emission tomography (PET). For example, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been explored for their selective binding to the translocator protein (18 kDa), demonstrating the potential of these compounds in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Anticancer Activity
Certain acetamide derivatives, such as 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamides, have been synthesized and shown to possess anticancer activity against multiple cancer cell lines. This highlights their potential as leads for the development of new anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Activity
Compounds incorporating acetamide moieties, especially those with heterocyclic attachments, have been explored for their antimicrobial properties. This includes investigations into new heterocycles incorporating antipyrine moiety, indicating the role of such compounds in developing new antimicrobial agents (Bondock et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dimethoxyaniline with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid followed by acetylation of the resulting product.", "Starting Materials": [ "2,4-dimethoxyaniline", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxyaniline in methanol and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into a separatory funnel and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 5: Dissolve the purified product in acetic anhydride and add triethylamine. Stir the mixture at room temperature for 2 hours.", "Step 6: Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 8: Dissolve the purified product in a mixture of methanol and water and add sodium bicarbonate. Stir the mixture at room temperature for 2 hours.", "Step 9: Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 11: Recrystallize the final product from a mixture of methanol and diethyl ether." ] } | |
Numéro CAS |
877656-41-2 |
Nom du produit |
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C26H21N3O6 |
Poids moléculaire |
471.469 |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H21N3O6/c1-33-17-12-13-19(21(14-17)34-2)27-22(30)15-28-23-18-10-6-7-11-20(18)35-24(23)25(31)29(26(28)32)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,27,30) |
Clé InChI |
IQIONMPTIMNSRZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



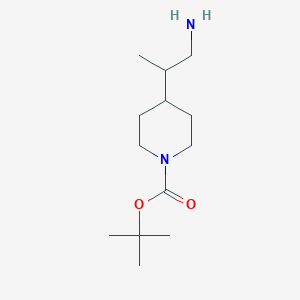
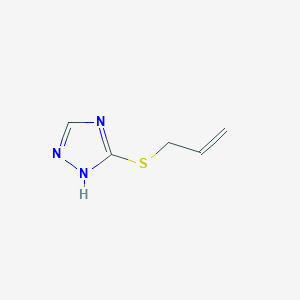
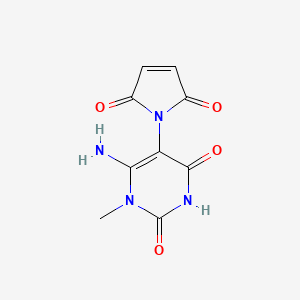
![Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2720318.png)
![(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2720319.png)
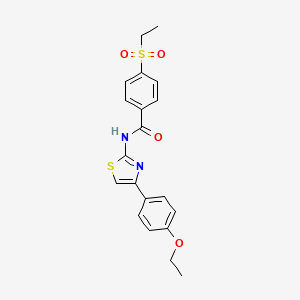
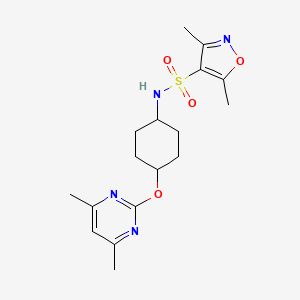

![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]propanamide](/img/structure/B2720325.png)

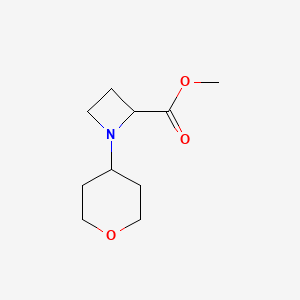

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2720332.png)